Cas no 123437-32-1 (Imidazo[1,2-a]pyrazin-3(7H)-one,8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)-2-(phenylmethyl)-)

Imidazo[1,2-a]pyrazin-3(7H)-one, 8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)-2-(phenylmethyl)- is a heterocyclic compound featuring a fused imidazo-pyrazinone core with distinct functional modifications. The cyclopentylmethyl and phenylmethyl substituents enhance lipophilicity, potentially improving membrane permeability, while the 4-hydroxyphenyl group introduces polarity and hydrogen-bonding capability. This structural combination suggests utility in medicinal chemistry, particularly as a scaffold for targeting protein-protein interactions or enzyme modulation. The compound’s balanced hydrophobic-hydrophilic profile may contribute to favorable pharmacokinetic properties. Its synthetic versatility allows for further derivatization, making it a candidate for exploratory research in drug discovery or biochemical probe development.
Imidazo[1,2-a]pyrazin-3(7H)-one,8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)-2-(phenylmethyl)- structure
123437-32-1 structure
商品名:Imidazo[1,2-a]pyrazin-3(7H)-one,8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)-2-(phenylmethyl)-
CAS番号:123437-32-1
MF:C25H25N3O2
メガワット:399.4849
CID:139022
PubChem ID:135439140

Imidazo[1,2-a]pyrazin-3(7H)-one,8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)-2-(phenylmethyl)- 化学的及び物理的性質

名前と識別子

    • Imidazo[1,2-a]pyrazin-3(7H)-one,8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)-2-(phenylmethyl)-
    • 2-benzyl-8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)-7H-imidazo[1,2-a]pyrazin-3-one
    • CLZN hcp
    • CLZN hcp [Coelenterazine hcp]
    • Coelenterazine hcp
    • CLZ-HCP
    • CLZN-HCP
    • COELENTERAZINE-HCP, SYNTHETIC
    • Coelenterazine hcp *UltraPure grade*
    • 2-BENZYL-6-(P-HYDROXYPHENYL)-8-CYCLOPENTYLMETHYLIMIDAZO[1,2-A]PYRAZIN-3-(7H)-ONE
    • Coelenterazine hcp *CAS 123437-32-1*
    • IMIDAZO[1,2-A]PYRAZIN-3(7H)-ONE, 8-(CYCLOPENTYLMETHYL)-6-(4-HYDROXYPHENYL)-2-(PHENYLMETHYL)-
    • DTXSID40376337
    • COELENTERAZINEHCP
    • Coelenterazine hcp, solid
    • MFCD03453204
    • 2-benzyl-8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol
    • AKOS015914758
    • HY-D1424
    • FT-0624022
    • SCHEMBL14117493
    • 123437-32-1
    • UCSBOFLEOACXIR-UHFFFAOYSA-N
    • MDL: MFCD03453204
    • インチ: InChI=1S/C25H25N3O2/c29-20-12-10-19(11-13-20)23-16-28-24(21(26-23)14-17-8-4-5-9-17)27-22(25(28)30)15-18-6-2-1-3-7-18/h1-3,6-7,10-13,16-17,26,29H,4-5,8-9,14-15H2
    • InChIKey: YEGCUOQUFAXCMK-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)CC2=NC3=C(CC4CCCC4)NC(=CN3C2=O)C5=CC=C(C=C5)O

計算された属性

  • せいみつぶんしりょう: 399.19500
  • どういたいしつりょう: 399.195
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 30
  • 回転可能化学結合数: 5
  • 複雑さ: 748
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.9A^2
  • 疎水性パラメータ計算基準値(XlogP): 6.4

じっけんとくせい

  • 色と性状: ソリッド
  • 密度みつど: 1.3
  • ゆうかいてん: >200℃
  • ふってん: 568.2 ºC at 760 mmHg
  • フラッシュポイント: 297.4 ºC
  • 屈折率: 1.685
  • ようかいど: Soluble in ethanol, methanol
  • PSA: 70.39000
  • LogP: 4.71870
  • 最大波長(λmax): 433nm

Imidazo[1,2-a]pyrazin-3(7H)-one,8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)-2-(phenylmethyl)- セキュリティ情報

  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:−20°C
  • セキュリティ用語:S26-36

Imidazo[1,2-a]pyrazin-3(7H)-one,8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)-2-(phenylmethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
C3355-50UG
Coelenterazine hcp
123437-32-1 solid
50μG
¥1914.22 2022-02-23
BAI LING WEI Technology Co., Ltd.
A01275547-250ug
Imidazo[1,2-a]pyrazin-3(7H)-one,8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)-2-(phenylmethyl)-
123437-32-1 90%
250ug
¥3651 2023-11-24
BAI LING WEI Technology Co., Ltd.
A01275547-50ug
Imidazo[1,2-a]pyrazin-3(7H)-one,8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)-2-(phenylmethyl)-
123437-32-1 90%
50ug
¥995 2023-11-24
BAI LING WEI Technology Co., Ltd.
275547-50UG
Coelenterazine hcp, 90%, 190 times higher luminescence intensity with a faster response time than native coelenterazine
123437-32-1 90%
50UG
¥ 995 2022-04-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
C3355-50.95650μg
Coelenterazine hcp
123437-32-1
50.95650μg
¥2231.57 2023-09-27
BAI LING WEI Technology Co., Ltd.
275547-250UG
Coelenterazine hcp, 90%, 190 times higher luminescence intensity with a faster response time than native coelenterazine
123437-32-1 90%
250UG
¥ 3651 2022-04-26

Imidazo[1,2-a]pyrazin-3(7H)-one,8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)-2-(phenylmethyl)- 関連文献

Imidazo[1,2-a]pyrazin-3(7H)-one,8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)-2-(phenylmethyl)-に関する追加情報

Imidazo[1,2-a]pyrazin-3(7H)-one,8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)-2-(phenylmethyl) (CAS No: 123437-32-1) - A Comprehensive Overview

Imidazo[1,2-a]pyrazin-3(7H)-one,8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)-2-(phenylmethyl), identified by its CAS number 123437-32-1, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the imidazopyrazine class of heterocyclic molecules, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including the presence of multiple functional groups such as hydroxyl and methyl substituents, make it a promising candidate for further investigation in drug discovery.

The< strong>imidozopyrazine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. The specific arrangement of atoms in Imidazo[1,2-a]pyrazin-3(7H)-one,8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)-2-(phenylmethyl) contributes to its potential pharmacological properties. For instance, the cyclopentylmethyl group enhances lipophilicity, which can improve membrane permeability and oral bioavailability, while the hydroxyl group in the 4-position of the phenyl ring may facilitate hydrogen bonding interactions with biological targets.

Recent studies have highlighted the importance of imidazopyrazine derivatives in the development of novel therapeutic agents. Research has demonstrated that these compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The< strong>8-(cyclopentylmethyl) substituent in Imidazo[1,2-a]pyrazin-3(7H)-one,8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)-2-(phenylmethyl) is particularly noteworthy, as it has been shown to modulate enzyme activity and receptor binding affinity. This modification can significantly influence the compound's pharmacokinetic profile and therapeutic efficacy.

In addition to its structural complexity, Imidazo[1,2-a]pyrazin-3(7H)-one,8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)-2-(phenylmethyl) has been investigated for its potential role in addressing various diseases. For example, studies have suggested that this compound may interfere with signaling pathways involved in cancer progression. The< strong>6-(4-hydroxyphenyl) moiety is particularly interesting because it can engage in specific interactions with proteins and enzymes that are dysregulated in tumor cells. By targeting these pathways, the compound may inhibit cell proliferation and induce apoptosis.

The< strong>2-(phenylmethyl) group in the molecule also contributes to its biological activity by influencing electron distribution and enhancing binding affinity. This feature is crucial for designing molecules that can effectively interact with biological targets at the molecular level. Furthermore, the presence of multiple substituents allows for fine-tuning of pharmacological properties through structural modifications. This flexibility makes Imidazo[1,2-a]pyrazin-3(7H)-one,8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)-2-(phenylmethyl) a valuable scaffold for drug development.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the imidazopyrazine core efficiently. The introduction of functional groups like hydroxyl and methyl groups has been achieved through selective oxidation and alkylation reactions. These synthetic strategies highlight the importance of expertise in organic chemistry for developing complex pharmaceutical intermediates.

Evaluation of Imidazo[1,2-a]pyrazin-3(7H)-one,8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)-2-(phenylmethyl) has been conducted using both computational modeling and experimental techniques. Molecular docking studies have provided insights into its binding mode with potential target proteins. These studies have revealed that the compound can effectively occupy active sites on enzymes and receptors involved in disease pathways. Additionally, spectroscopic methods such as NMR and mass spectrometry have been used to confirm the structural integrity of the synthesized molecule.

The pharmacokinetic properties of Imidazo[1,2-a]pyrazin-3(7H)-one,8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)-2-(phenylmethyl) have been assessed through preclinical studies. These studies have indicated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The< strong>cyclopentylmethyl group contributes to its lipophilicity, which enhances oral bioavailability while maintaining solubility in biological fluids. This balance is critical for achieving therapeutic concentrations at target sites.

In conclusion, Imidazo[1,2-a]pyrazin-3(7H)-one,8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)-2-(phenylmethyl) (CAS No: 123437-32-1) represents a significant advancement in pharmaceutical research due to its unique structural features and potential therapeutic applications. The combination of hydroxyl and methyl substituents with an imidazopyrazine core creates a versatile scaffold for drug discovery. Ongoing research continues to explore its biological activities and optimize its pharmacological properties for clinical use.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量